2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C9H14O4S
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the oxidation of corresponding thiopyran derivatives. One common method involves the reaction of 2-methylpropanoic acid with a suitable thiopyran derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce sulfonic acids, while reduction may yield corresponding alcohols.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals and other chemical products.
Medicine: In medicine, the compound may be explored for its therapeutic properties, including its potential use in the treatment of certain diseases.
Industry: In industry, the compound can be used in the development of new materials and chemicals, contributing to advancements in various technological fields.
Mechanism of Action
The mechanism by which 2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide
2-(1,1-Dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid
Uniqueness: this compound is unique in its structure and potential applications. Its sulfur-containing ring and methyl group contribute to its distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4S/c1-9(2,8(10)11)7-3-5-14(12,13)6-4-7/h3H,4-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJLXWLEUYCKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CCS(=O)(=O)CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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